2-Deoxystreptamine
Description
Historical Perspectives on the Recognition and Initial Characterization of 2-Deoxystreptamine as a Core Structure
The era of aminoglycoside antibiotics began with the groundbreaking discovery of streptomycin (B1217042) in 1944 by Selman Waksman and his colleagues from the bacterium Streptomyces griseus. nih.govpharmafeatures.comasm.orgslideshare.netpsu.eduasm.org Streptomycin was not only the first aminoglycoside but also the first effective treatment for tuberculosis, marking a monumental advancement in medical science. This initial success spurred an intensive search for similar compounds, leading to the subsequent isolation and introduction of other key aminoglycosides into clinical practice. Neomycin was discovered in 1949 from S. fradiae, followed by kanamycin (B1662678) in 1957 from S. kanamyceticus, and gentamicin (B1671437) in 1963 from Micromonospora purpurea. nih.govasm.orgpsu.eduasm.orgnih.gov Later decades saw the development of tobramycin (B1681333) (1967) and semisynthetic derivatives like amikacin (B45834) (1972), further solidifying the importance of this antibiotic class, particularly against Gram-negative bacteria. nih.govasm.orgpsu.eduasm.orgnih.gov
As the structures of these antibiotics were elucidated, a common feature emerged: many of the most clinically valuable compounds, including neomycin, kanamycin, gentamicin, and tobramycin, share a central aminocyclitol core known as this compound (2-DOS). nih.govresearchgate.net While streptomycin contains a related but distinct core called streptidine, the this compound moiety forms the aglycone to which various amino sugars are attached via glycosidic linkages, creating the complete antibiotic structure. nih.govresearchgate.netontosight.ai The 2-DOS core is characterized by its cyclohexane (B81311) ring bearing amino groups, and this structural feature is crucial for the antibiotic's mechanism of action, particularly its ability to bind to the bacterial 30S ribosomal subunit. ontosight.aiontosight.ai Academic research further classified these 2-DOS-containing aminoglycosides based on the substitution pattern of the 2-DOS ring, typically as either 4,5-disubstituted (e.g., neomycin, butirosin) or 4,6-disubstituted (e.g., kanamycin, tobramycin, gentamicin). asm.orgasm.orgresearchgate.netresearchgate.netresearchgate.net Early investigations into the biosynthesis of neomycin indicated that the 2-DOS structure is ultimately derived from D-glucose. jmb.or.kr
Table 1: Discovery Timeline of Key Aminoglycoside Antibiotics
| Antibiotic | Approximate Discovery Year | Producing Organism (Primary) | Core Aminocyclitol |
| Streptomycin | 1944 | Streptomyces griseus | Streptidine |
| Neomycin | 1949 | Streptomyces fradiae | This compound |
| Kanamycin | 1957 | Streptomyces kanamyceticus | This compound |
| Paromomycin | 1959 | Streptomyces rimosus | This compound |
| Gentamicin | 1963 | Micromonospora purpurea | This compound |
| Tobramycin | 1967 | Streptomyces tenebrarius | This compound |
| Amikacin | 1972 | Semisynthetic (from Kanamycin) | This compound |
Foundational Significance of the this compound Core in Natural Product Biosynthesis
The this compound moiety is not merely a structural element but a fundamental building block, or aglycone, essential for the synthesis of a vast array of clinically vital aminoglycoside antibiotics. researchgate.netjmb.or.krrsc.org The natural production of these complex molecules involves intricate biosynthetic pathways orchestrated by specific enzymes within producing microorganisms, primarily actinomycetes. ontosight.airesearchgate.netpnas.org
The biosynthesis of 2-DOS typically commences with D-glucose-6-phosphate (Glc6P) as the initial precursor. ontosight.airesearchgate.netpnas.orgjst.go.jpnih.gov This carbohydrate undergoes a series of enzymatic transformations to form the characteristic aminocyclitol ring. A crucial early step involves the carbocycle formation from Glc6P to 2-deoxy-scyllo-inosose (B3429959) (DOI), catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). jmb.or.krresearchgate.netpnas.orgjst.go.jpnih.gov This enzyme, first purified from the butirosin-producing bacterium Bacillus circulans, is critical for establishing the core ring structure. jst.go.jpnih.gov Subsequently, DOI is converted into 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) through an amination reaction, often employing L-glutamine as the amino donor, and catalyzed by an enzyme such as L-glutamine:2-deoxy-scyllo-inosose aminotransferase (GIA). jmb.or.krontosight.aipnas.orgnih.gov A further enzymatic step, involving a dehydrogenase, transforms 2-DOIA into the final this compound scaffold. ontosight.aipnas.orgnih.gov The enzyme L-glutamine:aminocyclitol aminotransferase has been identified as a key marker common to the biosynthetic pathways of all major aminoglycoside antibiotics. nih.govasm.orgnih.gov Genes responsible for these 2-DOS biosynthetic steps have been identified in organisms like Streptomyces fradiae, a known producer of neomycin. jmb.or.krontosight.ai The understanding of these enzymatic pathways is foundational for the production of numerous aminoglycosides, including neomycin, kanamycin, and gentamicin, highlighting the indispensable role of this compound in natural product chemistry and antibiotic development. jmb.or.krrsc.orgontosight.airesearchgate.netpnas.org
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Key Function | Typical Substrate(s) | Product(s) | Notes |
| 2-Deoxy-scyllo-inosose Synthase (DOIS) | Carbocycle formation | D-glucose-6-phosphate (Glc6P) | 2-Deoxy-scyllo-inosose (DOI) | Crucial first step; purified from Bacillus circulans. jmb.or.krresearchgate.netpnas.orgjst.go.jpnih.gov |
| L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | Amination of DOI | 2-Deoxy-scyllo-inosose (DOI), L-glutamine | 2-Deoxy-scyllo-inosamine (2-DOIA) | L-glutamine acts as the amino donor. jmb.or.krontosight.aipnas.orgnih.gov |
| Deoxyinosamine Dehydrogenase | Dehydrogenation and/or further amination of 2-DOIA | 2-Deoxy-scyllo-inosamine (2-DOIA) | This compound (2-DOS) | Completes the formation of the 2-DOS scaffold. ontosight.aipnas.orgnih.gov |
| L-Glutamine:Aminocyclitol Aminotransferase | Amination of various aminocyclitol precursors | Aminocyclitol precursors (e.g., deoxyinosose) | Aminocyclitol amines (e.g., deoxyinosamine) | Considered a common marker across all major aminoglycoside biosyntheses. nih.govasm.orgnih.gov |
Compound List:
this compound (2-DOS)
Streptomycin
Neomycin
Kanamycin
Gentamicin
Tobramycin
Amikacin
Sisomicin
Paromomycin
Streptidine
Streptamine
D-glucose-6-phosphate (Glc6P)
L-glutamine
2-Deoxy-scyllo-inosose (DOI)
2-Deoxy-scyllo-inosamine (2-DOIA)
2-deoxy-scyllo-inosose synthase (DOIS)
L-glutamine:2-deoxy-scyllo-inosose aminotransferase (GIA)
Deoxyinosamine dehydrogenase
L-glutamine:aminocyclitol aminotransferase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminocyclohexane-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-48-1 | |
| Record name | Deoxystreptamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthesis of 2 Deoxystreptamine
Initial Precursors and Early Enzymatic Transformations
The journey from a simple sugar to the complex cyclitol core of 2-deoxystreptamine begins with D-glucose-6-phosphate, a primary metabolite. This initial phase is characterized by a remarkable intramolecular cyclization reaction.
Conversion of D-Glucose-6-Phosphate to 2-Deoxy-scyllo-inosose (B3429959)
The first committed step in the biosynthesis of this compound is the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose. nih.govresearchgate.netnih.gov This transformation is a critical carbocycle formation step that sets the stage for subsequent modifications. The reaction is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). researchgate.netnih.gov This enzymatic process requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.gov
Role of 2-Deoxy-scyllo-inosose Synthase (DOIS) in Carbocycle Formation
2-Deoxy-scyllo-inosose synthase (DOIS) is a key enzyme that orchestrates a multi-step reaction within a single active site. nih.gov The catalytic mechanism of DOIS is thought to be analogous to that of dehydroquinate synthase, an enzyme involved in the shikimate pathway. nih.govresearchgate.net The process involves an initial oxidation of the C4-hydroxyl group of the glucose-6-phosphate substrate, followed by the elimination of the phosphate (B84403) group, and finally an intramolecular aldol-type condensation to form the six-membered carbocyclic ring of 2-deoxy-scyllo-inosose. researchgate.net This cyclization is a crucial step in forming the fundamental scaffold of this compound. The enzyme requires Co2+ for its activity. wikipedia.org
Subsequent Amination and Dehydrogenation Steps in this compound Formation
Following the formation of the carbocyclic core, the pathway proceeds with a series of amination and dehydrogenation reactions to introduce the characteristic amino groups of this compound. nih.govjst.go.jp
L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase Activity
The first amino group is introduced onto the 2-deoxy-scyllo-inosose ring through the action of an aminotransferase. Specifically, L-glutamine:2-deoxy-scyllo-inosose aminotransferase catalyzes the transfer of an amino group from L-glutamine to 2-deoxy-scyllo-inosose, yielding 2-deoxy-scyllo-inosamine (B1216308). nih.govnih.gov L-glutamine serves as the primary amino donor in this transamination reaction. nih.govjst.go.jp In some organisms, such as the butirosin-producing Bacillus circulans, the aminotransferase responsible for this step has been identified as BtrS. nih.gov Interestingly, this enzyme has been shown to be doubly functional, participating in both transamination steps of the pathway. nih.govnih.gov
Deoxyinosamine Dehydrogenase Functionality
The subsequent step involves the oxidation of 2-deoxy-scyllo-inosamine, a reaction catalyzed by deoxyinosamine dehydrogenase. nih.govjst.go.jp This dehydrogenation reaction is stimulated by NAD+. nih.gov The product of this reaction then undergoes a second transamination, also utilizing L-glutamine as the amino donor, to form this compound. jst.go.jp
Proposed Mechanisms for Stereospecific Conversions in the Biosynthetic Pathway
The biosynthesis of this compound is a highly stereospecific process, ensuring the correct configuration of the final product. Feeding experiments have demonstrated that both hydrogens from the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of this compound. nih.gov The mechanism for the formation of 2-deoxy-scyllo-inosose is proposed to be analogous to the dehydroquinate synthesis in the shikimate pathway. nih.gov
The stereochemical pathway of the DOIS reaction is distinct from the related dehydroquinate synthase reaction. researchgate.net The aminotransferase BtrS exhibits remarkable stereochemical recognition. It can accept both enantiomers of 2-deoxy-scyllo-inosose, but it distinguishes between the enantiotopic amino groups of the prochiral this compound during the reverse reaction. nih.gov This precise control over stereochemistry is a hallmark of the enzymatic machinery involved in the biosynthesis of this important aminocyclitol.
| Step | Substrate | Enzyme | Product | Cofactor/Amino Donor |
| 1 | D-Glucose-6-Phosphate | 2-Deoxy-scyllo-inosose Synthase (DOIS) | 2-Deoxy-scyllo-inosose | NAD+, Co2+ |
| 2 | 2-Deoxy-scyllo-inosose | L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | 2-Deoxy-scyllo-inosamine | L-Glutamine |
| 3 | 2-Deoxy-scyllo-inosamine | Deoxyinosamine Dehydrogenase | Oxidized intermediate | NAD+ |
| 4 | Oxidized intermediate | L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | This compound | L-Glutamine |
Genetic Basis and Regulation of this compound Biosynthesis in Microorganisms
The production of this compound-containing aminoglycosides is orchestrated by a series of genes meticulously organized into biosynthetic gene clusters (BGCs). These clusters not only house the genes for the synthesis of the 2-DOS core but also for the attachment of various sugar moieties, tailoring reactions, and self-resistance mechanisms. The expression of these genes is under the control of sophisticated regulatory networks that ensure the timely and efficient production of these secondary metabolites.
The advent of molecular biology has enabled the identification and sequencing of the BGCs responsible for the production of several major this compound-containing aminoglycosides. These clusters, found in various microbial producers, share a conserved set of genes for the initial steps of 2-DOS biosynthesis, while also featuring unique genes that lead to the structural diversity of the final antibiotic products.
The neomycin (neo) biosynthetic gene cluster from Streptomyces fradiae is a well-characterized example. Sequencing has revealed a collection of genes responsible for the synthesis of the 2-DOS ring, as well as for the attachment of the neosamine and ribose sugars that are characteristic of neomycin. nih.gov
The butirosin (B1197908) (btr) biosynthetic gene cluster has been identified in the non-actinomycete producer, Bacillus circulans. nih.gov This cluster contains the necessary genes for 2-DOS formation and subsequent glycosylation steps. nih.gov Gene disruption studies have confirmed the essential role of several btr genes in butirosin production. nih.gov
In Micromonospora echinospora, the gentamicin (B1671437) (gen) biosynthetic gene cluster has been elucidated. nih.gov Comparative genomics has shown that it shares similarities with other aminoglycoside BGCs, particularly in the genes responsible for the 2-DOS core. devibasnet.com The cluster also contains genes for the unique modifications that give rise to the different components of the gentamicin complex.
The kanamycin (B1662678) (kan) biosynthetic gene cluster from Streptomyces kanamyceticus has been sequenced and found to contain genes for the biosynthesis of the 2-DOS moiety and the attachment of the 6'-kanosamine and 3'-glucosamine sugars. nih.govdevibasnet.com The organization of the kan cluster shows parallels with other 4,6-disubstituted aminoglycoside BGCs. devibasnet.com
From Streptomyces tenebrarius, the tobramycin (B1681333) (tob) biosynthetic gene cluster has been isolated and characterized. oup.com This cluster directs the synthesis of tobramycin, which is structurally related to kanamycin. The tob BGC contains the requisite genes for 2-DOS synthesis and the subsequent enzymatic steps leading to the final tobramycin structure.
A comparative overview of these key biosynthetic gene clusters is presented in the interactive table below.
| Biosynthetic Gene Cluster (Abbreviation) | Producing Microorganism | Key Antibiotic Product(s) | Notable Genes and Functions |
|---|---|---|---|
| Neomycin (neo) | Streptomyces fradiae | Neomycin B, Neomycin C | neoG, neoH (regulatory), aphA (resistance), neoN (epimerase) nih.gov |
| Butirosin (btr) | Bacillus circulans | Butirosin A, Butirosin B | btrB, btrC, btrD, btrM (biosynthesis) nih.gov |
| Gentamicin (gen) | Micromonospora echinospora | Gentamicin C complex | gtmA, B, C, D (2-DOS biosynthesis), gtmF, J (resistance) |
| Kanamycin (kan) | Streptomyces kanamyceticus | Kanamycin A, Kanamycin B | kanA (2-deoxy-scyllo-inosose synthase), regulatory proteins nih.govdevibasnet.com |
| Tobramycin (tob) | Streptomyces tenebrarius | Tobramycin | tbmA (2-deoxy-scyllo-inosose synthase), carbamoyltransferase, dehydrogenase, aminotransferase, glycosyltransferase oup.com |
The expression of the biosynthetic gene clusters for this compound-containing antibiotics is a tightly regulated process, primarily controlled at the level of transcription. This regulation ensures that the production of these secondary metabolites occurs at the appropriate stage of the microorganism's life cycle and in response to specific environmental cues. While transcriptional control is well-documented, specific details on translational control mechanisms for these pathways are less understood.
Transcriptional Control:
In Streptomyces species, the regulation of antibiotic biosynthesis is often hierarchical, involving both global and pathway-specific regulators. nih.gov Streptomyces antibiotic regulatory proteins (SARPs) are a family of transcriptional activators that are frequently found within antibiotic BGCs and play a crucial role in initiating the transcription of the biosynthetic genes. nih.gov
For neomycin biosynthesis in S. fradiae, two novel regulatory genes, neoG and neoH, have been identified within the neo cluster. nih.gov Overexpression of these genes has been shown to influence the production of neomycin components, highlighting their role in the transcriptional control of the pathway. nih.gov
In the tobramycin producer , S. tenebrarius, a transcriptional regulatory factor belonging to the Lrp/AsnC family has been identified within the tobramycin biosynthesis cluster. nih.gov The manipulation of this regulator has been shown to impact the production of carbamoyltobramycin, a precursor to tobramycin.
The butirosin biosynthetic gene cluster in Bacillus circulans also contains putative regulatory genes. nih.govnih.gov While the specific mechanisms are still under investigation, it is likely that these regulators respond to cellular signals to control the expression of the btr genes.
For gentamicin and kanamycin biosynthesis , the identified gene clusters contain open reading frames that are predicted to encode regulatory proteins. nih.govdevibasnet.com These are thought to function as pathway-specific activators or repressors, controlling the transcription of the biosynthetic operons in response to developmental and environmental signals.
The interactive table below summarizes some of the known and putative transcriptional regulators in the biosynthesis of these aminoglycosides.
| Antibiotic | Producing Microorganism | Identified/Putative Transcriptional Regulators | Regulator Family/Type | Observed/Predicted Function |
|---|---|---|---|---|
| Neomycin | Streptomyces fradiae | NeoG, NeoH nih.gov | Not specified | Positive regulation of neomycin biosynthesis nih.gov |
| Butirosin | Bacillus circulans | Putative regulators within the btr cluster nih.govnih.gov | Not specified | Predicted to control butirosin biosynthesis |
| Gentamicin | Micromonospora echinospora | Putative regulatory proteins in the gen cluster nih.gov | Not specified | Predicted to regulate gentamicin biosynthesis |
| Kanamycin | Streptomyces kanamyceticus | Putative regulatory proteins in the kan cluster nih.govdevibasnet.com | Not specified | Predicted to control kanamycin biosynthesis |
| Tobramycin | Streptomyces tenebrarius | Lrp/AsnC family transcriptional regulator nih.gov | Lrp/AsnC | Modulation of carbamoyltobramycin production nih.gov |
Translational Control:
While transcriptional regulation is the primary control point for antibiotic biosynthesis, translational control mechanisms can also play a role in fine-tuning the expression of biosynthetic genes. In prokaryotes, the efficiency of translation initiation is largely determined by the sequence of the ribosome binding site (RBS), also known as the Shine-Dalgarno sequence, located upstream of the start codon. thermofisher.com The strength of the interaction between the RBS and the 16S rRNA of the ribosome can modulate the rate of protein synthesis.
However, specific studies detailing the role of translational control mechanisms, such as RBS optimization or mRNA secondary structure, in the biosynthesis of this compound-containing antibiotics like neomycin, butirosin, gentamicin, kanamycin, and tobramycin are currently limited. It is plausible that the biosynthetic genes within the neo, btr, gen, kan, and tob clusters have RBS sequences that are optimized for efficient translation during the onset of secondary metabolism. Future research focusing on the analysis of the 5' untranslated regions of these genes could provide valuable insights into the translational control of this compound and aminoglycoside biosynthesis.
Chemical Synthesis and Derivatization for Research Applications
Strategies for Stereospecific Chemical Synthesis of 2-Deoxystreptamine and Chiral Intermediates
The synthesis of this compound and its derivatives in a stereocontrolled manner is a significant chemical challenge due to the presence of five contiguous stereocenters on its six-membered ring nih.gov. Researchers have developed several strategies starting from the "chiral pool"—readily available, enantiomerically pure natural products—to construct the 2-DOS core with high fidelity.
Notable strategies include:
Synthesis from D-allylglycine: A diastereoselective synthetic route has been developed to produce an enantiopure, protected this compound derivative starting from D-allylglycine. Key steps in this process involve two sequential chain extensions, where the amino-protecting groups play a critical role in directing the stereochemical outcome. The synthesis proceeds through a ring-closing olefin metathesis to form the cyclohexane (B81311) core, followed by a face-selective dihydroxylation, cyclic sulfate formation, and subsequent opening with an azide nucleophile to install the second amino group precursor researchgate.net. This method yields a 2-DOS derivative that is orthogonally protected, making it an ideal building block for the synthesis of 4,5- or 4,6-linked aminoglycoside analogues researchgate.net.
Synthesis from Carbohydrates: Sugars such as D-glucose and D-mannose serve as common starting materials for 2-DOS synthesis researchgate.net. These routes leverage the existing stereocenters of the carbohydrate to establish the desired stereochemistry of the final aminocyclitol. For instance, biosynthetic studies have shown that D-glucose is the natural precursor to this compound in microorganisms nih.govresearchgate.net. Chemical syntheses inspired by these pathways often involve multiple enzymatic or chemo-enzymatic steps to form the core structure researchgate.net.
These synthetic routes provide access to chiral intermediates that are crucial for building complex, asymmetric molecules based on the 2-DOS scaffold.
Design and Preparation of Functionalized this compound Derivatives for Academic Inquiry
The 2-DOS scaffold is a versatile platform for creating libraries of functionalized derivatives aimed at academic research, particularly for studying molecular interactions with biological macromolecules like RNA.
To investigate the role of individual sugar moieties in aminoglycoside-RNA interactions, researchers have synthesized simplified derivatives where a single sugar ring is attached to the 2-DOS core. A key example is the synthesis of 5-O-(β-D-ribofuranosyl)-2-deoxystreptamine mdpi.com. A common synthetic strategy begins with neomycin, which is first N-protected. The terminal sugar rings are then cleaved using periodate oxidation, which opens the sugar rings by breaking the bonds between adjacent hydroxyl groups. The resulting unstable tetraaldehyde intermediate is not isolated but is treated with a base, leading to β-elimination and yielding the desired 5-O-ribosyl-2-deoxystreptamine product mdpi.com. Such compounds serve as valuable tools for biophysical studies to dissect the specific contributions of each component of the parent aminoglycoside to its binding affinity and specificity for RNA targets.
A promising strategy for developing novel RNA-targeting agents involves conjugating the 2-DOS scaffold with nucleobases. This approach aims to combine the electrostatic and hydrogen-bonding capabilities of the 2-DOS core with the specific base-pairing potential of nucleobases to achieve higher affinity and selectivity for RNA targets, such as oncogenic microRNAs (miRNAs) nih.govnih.gov.
In one reported synthesis, a protected 2-DOS derivative is converted into an azide-containing intermediate. In parallel, various natural and artificial nucleobases are modified with an alkyne handle. The two fragments are then joined using a copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") to form a stable triazole linkage nih.gov. This modular approach allows for the rapid generation of a diverse library of 2-DOS-nucleobase conjugates for screening and interaction studies nih.govnih.gov. These studies are critical for developing new ligands that can modulate RNA function, for instance, by inhibiting the biogenesis of cancer-related miRNAs nih.gov.
| Conjugated Nucleobase/Heterocycle | Target RNA | Purpose of Study |
| Natural and Artificial Nucleobases | pre-miR-372 | Inhibition of oncogenic miRNA processing nih.govnih.gov |
| Aminopyridines and Aminoquinolines | E. coli A-site RNA | Restoration of RNA binding affinity mdpi.com |
| Phenyl-imidazol-N-methyl | Not specified | RNA binder development nih.gov |
This table summarizes examples of nucleobases and other heterocycles conjugated to the this compound scaffold for RNA targeting research.
Because this compound is a meso compound (an achiral molecule with chiral centers), a key challenge in its derivatization is the selective functionalization of its chemically equivalent hydroxyl or amino groups. This process, known as desymmetrization, is essential for creating enantiomerically pure derivatives and complex asymmetric structures ru.nlbuchler-gmbh.com.
Both enzymatic and chemical methods have been employed for this purpose. One approach involves converting 2-DOS into a diazido derivative, which is then acetylated. A resin-immobilized lipase can then be used for enantioselective deacetylation, yielding a chiral, mono-hydroxylated product ru.nl. Chemical desymmetrization strategies have also been developed, allowing for the controlled introduction of functional groups with defined stereochemistry. These methods are crucial for preparing advanced intermediates for the synthesis of novel aminoglycoside analogues with unique conformational features designed to probe specific molecular interactions researchgate.netru.nl.
Structure-Activity Relationship Studies of the this compound Moiety in Molecular Interactions (Academic Focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-DOS derivatives influences their biological function, particularly their ability to bind RNA. By systematically modifying the 2-DOS core and assessing the impact on binding affinity and activity, researchers can elucidate the key molecular interactions that govern recognition.
Academic research has focused on several key areas:
Role of the 2-DOS Core: The 2-DOS scaffold itself is recognized as a crucial element for RNA binding. While it binds weakly on its own, it correctly orients the attached pharmacophores for optimal interaction with the RNA target nih.govresearchgate.net.
Importance of Functional Groups: SAR studies on aminoglycosides have demonstrated that the number and location of amino groups on the appended sugars, as well as the site of attachment to the this compound ring, profoundly affect their ability to interact with ribosomal RNA ucsd.edu. By creating derivatives with modified or removed functional groups, researchers can map the critical hydrogen bonding and electrostatic interactions. For example, replacing a sugar ring at the 4-position of 2-DOS with planar, non-sugar moieties capable of stacking and hydrogen bonding has been explored to create novel RNA binders ucsd.edu.
| Structural Modification | Observation | Implication for Molecular Interaction |
| Truncation from Neomycin to 2-DOS scaffold | Reduced overall RNA binding affinity | The 2-DOS core is a sufficient scaffold for presenting recognition elements nih.gov |
| Conjugation of Nucleobases | Maintained inhibitory activity despite lower affinity | Specific interactions of the nucleobase can compensate for the loss of the larger scaffold nih.gov |
| Replacement of 4'-pyranose ring with non-sugar moieties | Weak binding observed for some ether-linked derivatives | Highlights the specific role of the sugar ring in high-affinity recognition ucsd.edu |
This table provides a summary of key findings from structure-activity relationship studies on this compound derivatives.
These academic investigations into the synthesis and functionalization of this compound continue to deepen the understanding of RNA-ligand interactions, paving the way for the rational design of new chemical probes and therapeutic agents.
Role As a Core Aglycone in Complex Natural Product Architectures
Integration into Aminoglycoside Antibiotic Architectures
The integration of 2-deoxystreptamine into aminoglycoside structures is a defining feature of this antibiotic family. It acts as the primary scaffold, to which subsequent glycosylation steps attach further amino sugar moieties. This process results in the formation of pseudodisaccharides, pseudotrisaccharides, and even more complex structures, depending on the specific antibiotic ontosight.airesearchgate.netresearchgate.net. The precise arrangement and chemical modifications of these attached sugars, relative to the this compound core, determine the antibiotic's spectrum of activity, its susceptibility to resistance mechanisms, and its interaction with the ribosomal target frontiersin.orgasm.org.
Classification of Aminoglycosides Based on this compound Substitution Patterns
Aminoglycosides are broadly classified based on the substitution patterns of amino sugar rings onto the this compound core. The two primary categories are the 4,5-disubstituted and 4,6-disubstituted classes, referring to the positions on the this compound ring where additional sugar moieties are attached researchgate.netfrontiersin.orgscienceopen.comasm.orgresearchgate.netrsc.orgrcsb.orgresearchgate.net. This structural distinction significantly impacts the antibiotic's interaction with bacterial ribosomes and its susceptibility to enzymatic inactivation asm.org.
4,5-Disubstituted Aminoglycosides: In this class, amino sugar rings are attached at positions 4 and 5 of the this compound moiety. Examples include neomycin, paromomycin, ribostamycin (B1201364), butirosin (B1197908), and lividomycin frontiersin.orgscienceopen.comasm.orgrsc.orgrcsb.orgresearchgate.netnih.govpsu.eduacs.org. Apramycin (B1230331) is noted as an exception, being a monosubstituted derivative rcsb.orgpnas.org.
4,6-Disubstituted Aminoglycosides: This is the most prevalent class, featuring amino sugar attachments at positions 4 and 6 of the this compound core. Prominent examples include kanamycin (B1662678), gentamicin (B1671437), tobramycin (B1681333), amikacin (B45834), sisomicin, and netilmicin (B1678213) ontosight.aiwikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgscienceopen.comasm.orgresearchgate.netrsc.orgrcsb.orgresearchgate.netpsu.eduasm.orgmdpi.comgoogle.comacs.org.
Examples of Key Aminoglycosides Incorporating the this compound Scaffold
Numerous clinically significant aminoglycoside antibiotics feature the this compound scaffold, each with distinct substitution patterns and therapeutic applications.
| Aminoglycoside Name | This compound Substitution Pattern | Primary Class |
| Neomycin | 4,5-disubstituted | 4,5- |
| Paromomycin | 4,5-disubstituted | 4,5- |
| Ribostamycin | 4,5-disubstituted | 4,5- |
| Butirosin | 4,5-disubstituted | 4,5- |
| Lividomycin | 4,5-disubstituted | 4,5- |
| Kanamycin | 4,6-disubstituted | 4,6- |
| Gentamicin | 4,6-disubstituted | 4,6- |
| Tobramycin | 4,6-disubstituted | 4,6- |
| Amikacin | 4,6-disubstituted | 4,6- |
| Apramycin | Monosubstituted | Unique |
Enzymatic Glycosylation and Post-Core Modifications at the this compound Moiety within Biosynthetic Pathways
The biosynthesis of this compound-containing aminoglycosides is a complex process involving numerous enzymatic steps, starting from primary metabolites like D-glucose-6-phosphate rsc.orgjmb.or.krresearchgate.netrsc.orgpsu.edu. The formation of the this compound core itself is orchestrated by a series of enzymes, including 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), various aminotransferases, and dehydrogenases, which convert intermediates such as 2-deoxy-scyllo-inosose (DOI) and 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) into the 2-DOS moiety rsc.orgjmb.or.krresearchgate.netnih.gov.
Following the formation of the 2-DOS core, glycosyltransferases (GTs) play a crucial role in attaching the characteristic amino sugar units. These enzymes, specific to each antibiotic pathway, catalyze the transfer of activated sugar donors (e.g., NDP-sugars) to the hydroxyl groups of the this compound scaffold, initiating the assembly of the pseudodisaccharide and subsequent structures f1000research.compsu.edunih.govresearchgate.net. For instance, in kanamycin biosynthesis, enzymes like KanM1 (KanF) and KanM2 (KanE) are responsible for initial glycosylation and subsequent modifications, while in gentamicin biosynthesis, GtmG and GtmE are key glycosyltransferases f1000research.comnih.govresearchgate.net.
Post-core modifications, which often occur on the attached amino sugars but are integral to the final antibiotic structure and function, include methylation, acetylation, and carbamoylation. These enzymatic modifications are critical for the antibiotic's efficacy and can also be involved in resistance mechanisms nih.govasm.orgmdpi.comnih.gov. Understanding these biosynthetic pathways and the enzymes involved is crucial for efforts in metabolic engineering and the development of novel aminoglycoside analogs with improved properties or the ability to overcome resistance researchgate.netpsu.edunih.gov.
Key Enzymes in this compound Core Biosynthesis:
| Enzyme Name | Function | Substrate/Intermediate | Example Pathway/Antibiotic |
| 2-Deoxy-scyllo-inosose synthase (DOIS) | Carbocyclization of glucose-6-phosphate to form DOI | D-glucose-6-phosphate | General 2-DOS synthesis |
| Aminotransferases (e.g., GtmB, GtmH) | Catalyze amination steps to convert DOI to 2-DOIA | 2-deoxy-scyllo-inosose (DOI) | Gentamicin, Butirosin |
| Dehydrogenases (e.g., GtmA, NeoE, BtrN) | Catalyze oxidation steps in the conversion of 2-DOIA to 2-DOS | 2-deoxy-scyllo-inosamine (2-DOIA) | General 2-DOS synthesis |
| Glycosyltransferases (e.g., GtmG, GtmE, KanM1/F) | Attach amino sugar moieties to the this compound core | This compound (2-DOS) | Gentamicin, Kanamycin |
| Glycosyltransferases (e.g., KanM2/E) | Further glycosylation steps, often showing relaxed substrate specificity | Pseudodisaccharide intermediates | Kanamycin |
Compound Name List:
this compound (2-DOS)
Neomycin
Kanamycin
Gentamicin
Tobramycin
Butirosin
Ribostamycin
Apramycin
Paromomycin
Lividomycin
Amikacin
Sisomicin
Netilmicin
Dibekacin
Arbekacin
Isepamicin
2-deoxy-scyllo-inosose (DOI)
2-deoxy-scyllo-inosamine (2-DOIA)
Molecular Mechanisms of 2 Deoxystreptamine and Its Derivatives Interactions with Biological Macromolecules
Fundamental Binding Characteristics to Ribosomal RNA and its Subunits
The antibacterial activity of many aminoglycosides stems from their ability to bind with high affinity to the decoding region of the small ribosomal subunit. nih.gov The 2-deoxystreptamine ring is a conserved and essential element for this interaction. nih.gov While 2-DOS itself binds weakly to RNA, its derivatives, the aminoglycosides, exhibit high-affinity binding due to the attached aminosaccharides. nih.gov
The primary target for this compound-containing aminoglycosides is the aminoacyl-tRNA acceptor site (A-site) within the 16S rRNA of the bacterial ribosome. nih.govnih.gov This binding event interferes with the ribosomal proofreading mechanism, leading to errors in protein synthesis. nih.gov Specifically, Ring I of this compound-based aminoglycosides fits into the A-site helix and establishes crucial interactions with nucleotides G1491 and A1493. oup.com This interaction is a key determinant of the drug's mechanism of action.
Helix 44 (h44) of the 16S rRNA is a critical component of the ribosomal decoding center and is intimately involved in the binding of this compound aminoglycosides. nih.govnih.gov Hygromycin B, another aminoglycoside containing a this compound ring, also binds in close proximity to the top of helix 44. nih.gov The susceptibility to these antibiotics is largely determined by the specific nucleotide residues within this binding pocket. researchgate.net
Key Interacting Residues in the 16S rRNA A-Site for this compound Aminoglycosides
| Interacting Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|
| G1491 | Hydrogen Bonding | Stabilizes the binding of the aminoglycoside. | oup.com |
| A1492 | Flipped-out conformation | Allows for A-minor interactions with the codon-anticodon mini-helix, leading to misreading. | oup.com |
| A1493 | Flipped-out conformation | Essential for the "locked" conformation that promotes mRNA misreading. | oup.com |
| U1495 | Hydrogen Bonding | An amine group of the 2-DOS ring can form a contact with U1495. | nih.gov |
The binding of this compound aminoglycosides to the ribosomal A-site induces significant conformational changes in the rRNA. oup.com A hallmark of this interaction is the flipping out of two universally conserved adenine (B156593) residues, A1492 and A1493, from their position within helix 44. oup.com This "flipped-out" conformation is a critical step that allows these adenines to form A-minor interactions with the codon-anticodon mini-helix, ultimately leading to the misreading of the mRNA message. oup.com The binding of the aminoglycoside is sufficient to stabilize this flipped-out state. oup.com
Furthermore, these local conformational changes can trigger more distant structural alterations within the ribosome. For instance, the binding of some aminoglycosides can influence the equilibrium of the h45 tetra-loop between its engaged and disengaged states. oup.com These induced conformational shifts are fundamental to the mechanism by which these antibiotics disrupt protein synthesis.
The stereochemistry of the this compound ring and its substituents is crucial for its specific recognition by the ribosomal RNA. The spatial arrangement of the amino and hydroxyl groups on the 2-DOS scaffold allows for precise hydrogen bonding and electrostatic interactions within the major groove of the A-site RNA. nih.gov Isolated this compound has been shown to specifically interact with G-U steps in the major groove. nih.gov
The presence of a bulge residue in the A-site RNA is necessary to open up the major groove, creating a pocket that can accommodate the this compound moiety. nih.gov The chemical groups presented by the six-carbon ring framework of 2-DOS are instrumental in modulating this RNA recognition. nih.gov The dissacharide moieties attached to the 2-DOS core, such as neamine, tobramine, and gentamine, appear to share a common binding site, while other attached sugar moieties determine the specificity of this binding. nih.gov
Binding Affinity of Various Aminoglycosides to A-Site RNA Models
| Aminoglycoside | Class | Relative Binding Affinity | Reference |
|---|---|---|---|
| Apramycin (B1230331) | Monosubstituted 2-DOS | High affinity to A1408G mutant | nih.gov |
| Paromomycin | 4,5-disubstituted 2-DOS | Reduced affinity to A1408G mutant | nih.gov |
| Lividomycin | 4,5-disubstituted 2-DOS | Reduced affinity to A1408G mutant | nih.gov |
| Tobramycin (B1681333) | 4,6-disubstituted 2-DOS | Unchanged affinity to A1408G mutant | nih.gov |
Investigative Studies on Modulatory Roles in Molecular Processes (e.g., miRNA Biogenesis Research)
The RNA-binding properties of the this compound scaffold have been leveraged in research beyond its role in antibacterial agents. Notably, 2-DOS has been used as a core structure for the development of synthetic ligands designed to target and modulate the biogenesis of microRNAs (miRNAs). nih.govresearchgate.netrsc.org MiRNAs are small non-coding RNAs that play a crucial role in regulating gene expression, and their dysregulation is linked to various diseases, including cancer. researchgate.netnih.gov
Researchers have synthesized conjugates of this compound with natural and artificial nucleobases to create binders for specific oncogenic miRNA precursors, such as pre-miR-372. nih.govrsc.org The goal of these studies is to inhibit the processing of these pre-miRNAs into their mature, functional forms, thereby downregulating the expression of oncogenes. researchgate.net While this compound itself has a very low affinity for RNA, its conjugation to other RNA-binding motifs can lead to compounds with significant biological activity in inhibiting miRNA maturation. nih.gov These studies highlight the versatility of the this compound scaffold as a platform for designing small molecules that can selectively target and modulate the function of therapeutically relevant RNAs. nih.gov
Advanced Research Methodologies for 2 Deoxystreptamine Studies
Biotechnological and Synthetic Biology Approaches to Modulate Biosynthesis
Biotechnological and synthetic biology strategies are pivotal in manipulating and enhancing the production of 2-deoxystreptamine (2-DOS). rsc.org These approaches not only offer pathways to increase yields of this crucial aminoglycoside precursor but also open avenues for creating novel derivatives. rsc.orgresearchgate.net
Metabolic Engineering Strategies for Enhanced this compound Precursor and Intermediate Production
Metabolic engineering offers powerful tools to boost the production of 2-DOS precursors and intermediates. nih.gov A primary strategy involves increasing the intracellular pool of the initial substrate, glucose-6-phosphate (G6P). frontiersin.orgnih.gov In various bacterial hosts, this has been achieved by disrupting genes that divert G6P into other metabolic pathways. For instance, in Escherichia coli, disrupting the gene for glucose-6-phosphate isomerase (pgi) has been shown to increase the availability of G6P for the 2-DOS biosynthesis pathway. nih.gov Similarly, in Bacillus subtilis, the disruption of both the pgi gene and the pgcA gene (encoding phosphoglucomutase) significantly enhances the production of the 2-DOS precursor, 2-deoxy-scyllo-inosose (B3429959) (DOI). frontiersin.org
Another key strategy is the overexpression of the enzymes directly involved in the biosynthesis of 2-DOS. The core biosynthetic pathway from G6P to 2-DOS is typically catalyzed by three enzymes: a synthase, an aminotransferase, and a dehydrogenase. jmb.or.kr By placing the genes encoding these enzymes under the control of strong promoters, their expression can be significantly increased, leading to higher product yields. jmb.or.krgoogle.com For example, the expression of an artificially codon-optimized tobC gene, which encodes a DOI synthase from the tobramycin (B1681333) producer Streptomyces tenebrarius, in a metabolically engineered B. subtilis strain resulted in a substantial increase in DOI production, reaching up to 37.2 g/L. frontiersin.org
These metabolic engineering approaches, often combined, create microbial cell factories optimized for the high-level production of 2-DOS and its precursors, which are valuable starting materials for the synthesis of various pharmaceuticals. nih.govfrontiersin.org
Heterologous Expression Systems for this compound Biosynthetic Genes
Heterologous expression, the process of expressing genes in a non-native host organism, is a cornerstone of modern biotechnology and has been successfully applied to the production of 2-DOS. jmb.or.krnih.gov This strategy allows for the production of 2-DOS in well-characterized and easily manipulated host organisms like Escherichia coli and non-aminoglycoside producing Streptomyces species, overcoming the challenges associated with the genetic manipulation of some native aminoglycoside producers. nih.govjmb.or.krpnas.org
A minimal set of genes required for 2-DOS biosynthesis has been identified from various aminoglycoside-producing bacteria, such as Streptomyces fradiae (neomycin producer) and Micromonospora echinospora (gentamicin producer). jmb.or.krpnas.org Typically, this set includes genes encoding a 2-deoxy-scyllo-inosose synthase, an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, and a dehydrogenase. jmb.or.kr For example, the genes neo7, neo6, and neo5 from the neomycin biosynthetic gene cluster have been successfully cloned into an expression vector and expressed in Streptomyces venezuelae, a non-aminoglycoside-producing host, leading to the production of 2-DOS. jmb.or.kr Similarly, the genes gtmB, gtmA, and gacH from the gentamicin (B1671437) biosynthetic cluster were shown to be responsible for 2-DOS biosynthesis when expressed in S. venezuelae. pnas.org
The choice of host organism is critical for successful heterologous expression. E. coli is a popular choice due to its rapid growth and well-established genetic tools. nih.govnih.gov However, Streptomyces species are often preferred for expressing actinomycete-derived genes due to similarities in codon usage and post-translational modifications. jmb.or.krnih.gov The use of engineered host strains, such as an E. coli mutant with a disrupted pgi gene, can further enhance production by increasing the precursor supply. nih.gov
| Source Organism | Biosynthetic Genes | Heterologous Host | Key Findings | Reference |
|---|---|---|---|---|
| Streptomyces fradiae (Neomycin producer) | neo7, neo6, neo5 | Streptomyces venezuelae | Successful production of 2-DOS confirmed by LC-ESI/MS. | jmb.or.kr |
| Micromonospora echinospora (Gentamicin producer) | gtmB, gtmA, gacH | Streptomyces venezuelae | Identified the minimal gene set for 2-DOS biosynthesis in the gentamicin pathway. | pnas.org |
| Butirosin (B1197908) gene cluster | Genes for DOI, DOS, and paromamine (B1213074) | Escherichia coli BL21 (DE3) Δpgi | First report of heterologous expression of the paromamine gene set in E. coli. | nih.gov |
Genetic Circuit Re-engineering for Controlled this compound Synthesis in Model Organisms
Synthetic biology principles are being applied to re-engineer genetic circuits for precise and controlled production of 2-DOS in model organisms like E. coli. nih.govresearchgate.net This approach moves beyond simple overexpression to the rational design of expression systems for optimal performance. frontiersin.org One key strategy is the construction of multi-monocistronic expression vectors. google.comnih.gov Unlike traditional polycistronic operons where genes are transcribed as a single mRNA, in a multi-monocistronic setup, each gene has its own transcription and translation initiation signals. nih.gov This design can prevent issues related to incomplete transcription or mRNA degradation that can occur in long polycistronic transcripts, leading to more reliable and balanced expression of multiple biosynthetic genes. google.com
Researchers have designed expression vectors containing a specific 181-bp nucleotide fragment that facilitates the efficient monocistronic assembly of the three genes required for 2-DOS synthesis. nih.govresearchgate.net This allows for the creation of a single vector that can be transformed into E. coli to produce 2-DOS. The expression of the individual genes can be confirmed using techniques like RT-PCR and SDS-PAGE, while the production of 2-DOS is verified through analytical methods such as TLC, LC-ELSD, and ESI-MS/MS. nih.govresearchgate.net
This re-engineering of genetic circuits provides a more robust and controllable platform for producing 2-DOS. ecronicon.net It establishes a foundation for applying more advanced synthetic biology tools, such as biosensors and feedback control loops, to further optimize and regulate the production of 2-DOS and its derivatives in engineered microbial hosts. frontiersin.org
Advanced Analytical Techniques in Biosynthesis and Derivatization Research
Advanced analytical techniques are indispensable for elucidating the intricate biosynthetic pathways of this compound and for characterizing its synthetic derivatives. us.es These methods provide detailed structural and stereochemical information crucial for understanding enzyme mechanisms and for verifying the identity of newly synthesized compounds.
Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy for Biosynthetic Pathway Elucidation and Stereochemical Analysis
Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for tracing the biosynthetic origins of atoms within a molecule and for determining its stereochemistry. nih.govsigmaaldrich.comoup.com In the study of this compound biosynthesis, feeding experiments using precursors labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) have been fundamental. nih.gov
For example, by feeding Streptomyces ribosidificus with D-glucose specifically labeled with deuterium at the C-6 position (D-[6,6-²H₂]-, D-(6R)-[6-²H₁]-, and D-(6S)-[6-²H₁]glucose), researchers have been able to follow the fate of these labeled atoms into the final ribostamycin (B1201364) product. nih.gov Subsequent analysis of the labeled ribostamycin using ²H NMR spectroscopy demonstrated that both hydrogens from the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of the this compound core. nih.gov This type of experiment provides definitive evidence for the biosynthetic route and the stereochemical course of the enzymatic reactions involved. researchgate.net
NMR is also critical for the stereochemical characterization of synthetic derivatives of this compound. koreascience.kr The symmetry of the 2-DOS molecule means that its ¹H and ¹³C NMR spectra can reveal whether a synthetic product maintains this symmetry. koreascience.kr Furthermore, the coupling constants (J-values) between protons in the cyclitol ring provide detailed information about their relative stereochemistry (cis or trans) and the conformation of the ring. oup.com For instance, the successful synthesis of a protected this compound derivative was confirmed by the overlap of magnetic resonances for equivalent hydrogens and carbons in its NMR spectra, confirming its symmetrical nature. koreascience.kr
| Technique | Application | Key Findings/Information Obtained | Reference |
|---|---|---|---|
| Isotopic Labeling (²H) & ²H NMR | Elucidation of ribostamycin biosynthesis | Demonstrated stereospecific incorporation of C-6 hydrogens of D-glucose into the C-2 position of this compound. | nih.gov |
| ¹H and ¹³C NMR | Stereochemical characterization of a synthetic protected this compound | Confirmed the symmetrical structure of the target compound. | koreascience.kr |
| NMR Spectroscopy | Stereochemical recognition by BtrS enzyme | Showed that the aminotransferase BtrS distinguishes between the enantiotopic amino groups of this compound. | nih.gov |
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, ESI-MS) for Structural Characterization of Biosynthetic Intermediates and Synthetic Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an essential tool for the identification and structural characterization of this compound, its biosynthetic intermediates, and its synthetic derivatives. jmb.or.krcore.ac.uk Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (LC-MS/MS) provide highly sensitive and specific detection, allowing for the analysis of complex mixtures from fermentation broths or chemical reactions. frontiersin.orgjmb.or.kr
In heterologous expression studies, LC-ESI-MS is routinely used to confirm the production of 2-DOS. jmb.or.kr The identity of the produced compound is verified by comparing its retention time and mass-to-charge ratio (m/z) with an authentic standard. For example, the production of 2-DOS by recombinant S. venezuelae was confirmed by detecting a molecule with a molecular weight of 163 in the positive ESI-MS mode, which exactly matched the standard. jmb.or.kr To enhance detection, especially for UV analysis, 2-DOS can be derivatized with reagents like FMOC-Cl, which adds a UV-active group and increases the molecular weight by a predictable amount. jmb.or.kr
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. core.ac.uk In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This technique has been used to identify impurities in aminoglycoside preparations and to characterize biosynthetic intermediates. frontiersin.orgcore.ac.uk For instance, UPLC-ESI-MS/MS analysis was used to quantify the DOI precursor in engineered B. subtilis strains by monitoring a specific fragmentation pattern (m/z 315.3 > 164.3) of a DOI oxime derivative. frontiersin.org High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of newly synthesized 2-DOS conjugates, ensuring their high purity. nih.gov
X-ray Crystallography for High-Resolution Structural Determination of this compound-Biomolecule Complexes (e.g., Ribosome Complexes)
X-ray crystallography has been a pivotal technique in elucidating the high-resolution three-dimensional structures of this compound (2-DOS) containing aminoglycosides in complex with their biological targets, most notably the bacterial ribosome. These structural studies have provided profound insights into the molecular basis of antibiotic activity.
A significant breakthrough was the determination of crystal structures of the 30S ribosomal subunit complexed with various 2-DOS aminoglycosides. nih.govnih.gov These structures revealed that the binding site is located within a conserved loop of the 16S rRNA known as helix 44 (h44), which is part of the aminoacyl-tRNA acceptor site (A-site). pnas.org The central 2-DOS ring, also referred to as ring II, plays a crucial role in the interaction. It forms specific hydrogen bonds with the rRNA, an interaction made possible by the adaptability of the universally conserved U1406•U1495 base pair. nih.gov For many 2-DOS aminoglycosides, ring I is inserted into the A-site helix, where it stacks against a guanine (B1146940) residue (G1491) and forms a pseudo-pair with an adenine (B156593) residue (A1408). nih.govethz.ch
High-resolution crystallographic data, with resolutions reaching up to 2.5 Å, have detailed these interactions precisely. elifesciences.org For instance, the structure of apramycin (B1230331), a unique 4-monosubstituted 2-DOS aminoglycoside, complexed with the Thermus thermophilus 30S subunit was solved at a 3.5 Å resolution. pnas.org This analysis showed that its 2-DOS ring (ring I in apramycin's case) has a hydrogen-bonding pattern similar to that of 4,6-disubstituted aminoglycosides. pnas.org Similarly, structures of G418 (Geneticin) and apramycin bound to a model of the Leishmania ribosomal A-site were determined at 2.65 Å and 1.40 Å resolutions, respectively, highlighting the conserved nature of the binding pocket. pnas.org
These crystallographic studies have demonstrated that the binding of 2-DOS aminoglycosides induces a critical conformational change in the ribosome. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their position within h44. nih.govethz.ch This "flipped-out" conformation is typically only seen when a correct (cognate) tRNA-mRNA pair is present in the A-site. ethz.ch By stabilizing this state, the antibiotic reduces the ribosome's ability to discriminate between correct and incorrect tRNAs, leading to misreading of the genetic code and eventual cell death. nih.govpnas.org The use of cryo-electron microscopy (cryo-EM) has complemented X-ray crystallography, providing structures of entire 70S ribosomes in complex with aminoglycosides like amikacin (B45834) at resolutions around 2.9 Å, further detailing the intricate network of interactions. ebi.ac.ukpdbj.org
Affinity-Based Assays for Group-Specific Detection of this compound Containing Compounds in Research Contexts
Affinity-based assays leverage the specific binding between a target molecule and a recognition element, such as an antibody or an aptamer, to enable detection. mdpi.com These methods are well-suited for the group-specific detection of compounds containing the this compound core, as they can be designed to recognize the common structural scaffold shared by many aminoglycosides. mdpi.comnih.gov
One major class of affinity-based methods is the immunoassay, with the Enzyme-Linked Immunosorbent Assay (ELISA) being a prominent example. mdpi.com In a typical competitive ELISA for aminoglycosides, a solid phase (like a microplate well) is coated with an aminoglycoside-protein conjugate. The sample is incubated in the well along with a limited amount of a specific antibody that recognizes the aminoglycoside class. If aminoglycosides are present in the sample, they compete with the coated conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary, enzyme-labeled antibody and a chromogenic substrate. A lower signal indicates a higher concentration of the target aminoglycoside in the sample. mdpi.com Chemiluminescence immunoassays (CLIA) operate on a similar principle but use a chemiluminescent label for detection, offering high sensitivity. mdpi.com
A more recent development in affinity-based assays is the use of aptamers. Aptamers are short, single-stranded DNA or RNA oligonucleotides that can be selected in vitro (via a process called SELEX) to fold into unique three-dimensional structures that bind to specific targets with high affinity. nih.govresearchgate.net Aptamers have been developed that bind to the this compound core or other conserved features of the aminoglycoside family, allowing for group-specific detection. nih.govacs.org These aptamers can be integrated into various sensor platforms. For example, aptamer-based colorimetric assays often use gold nanoparticles (AuNPs). In the absence of the target aminoglycoside, the aptamers are free and cannot prevent the aggregation of AuNPs under certain conditions (e.g., high salt), resulting in a color change. When the aminoglycoside is present, it binds to the aptamer, stabilizing its structure and preventing AuNP aggregation, thus preserving the original color. mdpi.comacs.org Aptamers can also be used as the recognition element in other formats, such as fluorescence-based assays and lateral flow assays (LFA). mdpi.comacs.org
These affinity-based methods, including immunoassays and aptamer-based sensors, provide powerful tools for the rapid and sensitive group-specific screening of this compound-containing compounds in various research contexts. mdpi.comacs.org
Emerging Research Frontiers and Unexplored Avenues for 2 Deoxystreptamine Research
Discovery of Novel Enzymes and Enzymatic Mechanisms Related to 2-Deoxystreptamine Metabolism
The biosynthesis of this compound is a complex, multi-step enzymatic process that originates from glucose-6-phosphate ontosight.airesearchgate.net. Understanding these pathways is crucial for metabolic engineering and the potential for bio-production of 2-DOS and its derivatives. Recent research has elucidated and characterized several key enzymes involved in these pathways, offering insights into novel enzymatic mechanisms.
A cornerstone enzyme in this process is 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase (DOIS) , also known as BtrC in Bacillus circulans. DOIS catalyzes the critical carbocyclization of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI), an early intermediate in the 2-DOS biosynthetic pathway frontiersin.orgacs.orgnih.govgenome.jp. The mechanism of DOIS is intricate, involving steps similar to dehydroquinate synthase (DHQS), with studies employing mechanism-based inhibitors like carbaglucose-6-phosphate to map its active site and elucidate its catalytic residues acs.orgnih.gov.
Following DOI formation, subsequent steps involve amination and other modifications. L-glutamine:2-deoxy-scyllo-inosose aminotransferase (GIA) , encoded by genes such as btrR in Bacillus circulans, plays a vital role in catalyzing the transamination of DOI to form 2-deoxy-scyllo-inosamine (B1216308) genome.jpjst.go.jprsc.orgnih.gov. Other enzymes identified include 2-deoxy-scyllo-inosamine dehydrogenase and aminotransferases that facilitate the conversion of deoxyinosamine to this compound jst.go.jpnih.gov. Furthermore, research has identified adenosylmethionine:this compound N-methyltransferase activities in Streptomyces species, demonstrating enzymatic methylation of 2-DOS, which is relevant for understanding the biosynthesis of certain aminoglycosides like hygromycin B and spectinomycin (B156147) asm.orgnih.gov.
| Enzyme Name | Source Organism(s) | Key Reaction/Role in 2-DOS Biosynthesis | References |
| 2-Deoxy-scyllo-inosose (DOI) synthase (DOIS) | Bacillus circulans, Streptomyces spp. | Catalyzes carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI) frontiersin.orgacs.orgnih.govgenome.jp | frontiersin.orgacs.orgnih.govgenome.jp |
| L-glutamine:2-deoxy-scyllo-inosose aminotransferase (GIA) | Bacillus circulans, Streptomyces spp. | Catalyzes transamination of DOI to 2-deoxy-scyllo-inosamine genome.jpjst.go.jprsc.orgnih.gov | genome.jpjst.go.jprsc.orgnih.gov |
| 2-Deoxy-scyllo-inosamine dehydrogenase | Streptomyces fradiae | Involved in the conversion of deoxyinosamine to this compound jst.go.jpnih.gov | jst.go.jpnih.gov |
| Aminotransferase | Streptomyces fradiae | Catalyzes amination of deoxyinosose to deoxyinosamine and conversion of aminodeoxyinosose to this compound jst.go.jpnih.gov | jst.go.jpnih.gov |
| Adenosylmethionine:this compound N-methyltransferase | Streptomyces hygroscopicus, S. flavopersicus | Catalyzes methylation of this compound, streptamine, and 2-epi-streptamine asm.orgnih.gov | asm.orgnih.gov |
Rational Design of this compound-Based Molecular Probes for Investigating Biological Systems
The inherent RNA-binding capabilities of the this compound scaffold, coupled with its structural versatility, make it an attractive platform for designing molecular probes and ligands for fundamental biological research. Researchers are leveraging 2-DOS as a core structure to develop molecules that can selectively interact with specific biological targets, particularly RNA molecules involved in critical cellular processes.
The this compound moiety is recognized for its role in the specific interaction of aminoglycosides with bacterial ribosomal RNA ucsd.edunih.gov. This characteristic has inspired the design of novel RNA ligands and probes by conjugating 2-DOS with various chemical entities, such as natural and artificial nucleobases, to target specific RNA structures like oncogenic microRNA precursors (pre-miR-372) nih.gov. These conjugates can serve as tools to investigate RNA biogenesis and function, offering insights into gene regulation and disease mechanisms.
Furthermore, the 2-DOS scaffold has been employed in combinatorial library synthesis, where functionalized derivatives are created and screened for biological activity google.com. This approach allows for the systematic exploration of structure-activity relationships and the identification of molecules with desired binding properties. For instance, derivatives designed to mimic the RNA-binding interactions of natural aminoglycosides, such as those incorporating azepane scaffolds as 2-DOS mimetics, have been developed to probe bacterial decoding-site RNA ucsd.edu. These efforts aim to create selective ligands that can elucidate the roles of specific RNA targets in biological pathways, thereby advancing our understanding of cellular mechanisms and disease states.
Chemo-Enzymatic Strategies for Accessing Novel this compound Analogues for Fundamental Research
The combination of chemical synthesis and enzymatic transformations, known as chemo-enzymatic strategies, offers powerful avenues for generating novel this compound analogues with tailored properties for fundamental research and potential therapeutic applications psu.edursc.org. These approaches harness the specificity and efficiency of enzymes to perform complex modifications that are challenging through purely chemical means.
One prominent strategy involves the use of enzymes from the 2-DOS biosynthetic pathways to create modified intermediates or final products. For example, 2-deoxy-scyllo-inosose synthase (DOIS) , a key enzyme in the initial carbocyclization step, has been utilized in chemo-enzymatic routes, such as an expeditious route from glucose to catechol frontiersin.org.
More broadly, chemo-enzymatic approaches are being employed to synthesize novel aminoglycoside analogues by combining chemical degradation of existing antibiotics with enzymatic glycosylation or other modifications. This often begins with the chemical hydrolysis of natural aminoglycosides to yield core pseudo-disaccharide or pseudo-trisaccharide structures, which are then subjected to enzymatic reactions using specific glycosyltransferases, such as the substrate-flexible KanM2 glycosyltransferase researchgate.netresearchgate.net. These strategies have successfully generated analogues with enhanced antibacterial activity, altered toxicity profiles, and improved nonsense codon readthrough inducer (NRI) activity, providing valuable tools for studying protein synthesis and developing new therapeutic leads researchgate.netresearchgate.net. Additionally, enzymatic methylation of 2-DOS, as performed by adenosylmethionine:this compound N-methyltransferases , yields modified analogues that can be used to probe biosynthetic pathways and enzyme mechanisms asm.orgnih.gov. These chemo-enzymatic methods are instrumental in expanding the chemical space around the 2-DOS scaffold, enabling deeper fundamental research into its biological interactions and potential applications.
Compound List:
this compound (2-DOS)
Streptamine
Glutamine
Glucose-6-phosphate
Glucosamine-6-phosphate
2-Deoxy-scyllo-inosose (DOI)
2-Deoxy-scyllo-inosamine
2-epi-streptamine
N(3)-methyl-2-deoxy-D-streptamine
N(1)-ethyl-2-deoxy-D-streptamine
Neomycin
Paromomycin
Hygromycin B
Spectinomycin
Sisomicin
Arbekacin
Plazomicin
Apraamycin
Lividomycin
Isepamicin
Dibekacin
Framycetin
Mesorhodamine
Azepane
miR-372 precursor (pre-miR-372)
Q & A
Q. Methodology :
- Synthesis : Chemically remove hydroxyl groups (e.g., positions 5 and 6 in neamine derivatives) via selective deoxygenation .
- Assays : Measure minimum inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., E. coli) and resistant strains (e.g., M. tuberculosis with A1408G mutations).
- Computational Analysis : Use molecular docking to correlate structural changes with rRNA binding energy .
What experimental methodologies are used to investigate 16S rRNA mutations conferring resistance to 2-DOS-containing aminoglycosides?
Q. Approaches :
- Sequencing : Identify mutations (e.g., A1408G in 16S rRNA) in resistant clinical isolates .
- Binding Assays : Compare ribosomal affinity of aminoglycosides to wild-type vs. mutant rRNA using fluorescence polarization.
- Structural Studies : Co-crystallize 2-DOS derivatives with mutant ribosomes to visualize disrupted interactions (e.g., loss of pseudo-base pairing with A1408) .
What are the key enzymatic steps in the biosynthesis of this compound, and how can they be engineered for novel antibiotic development?
Q. Biosynthetic Pathway :
Transamination : PLP-dependent TbmB converts 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine .
Amination : Further modifications yield 2-DOS.
Engineering Strategies :
- Overexpress rate-limiting enzymes (e.g., TbmB) in Streptomyces.
- Introduce heterologous genes to bypass regulatory checkpoints .
How do 2-DOS-containing aminoglycosides interact with RNA beyond antibacterial activity, and what are the implications for therapeutic development?
Q. RNA Targeting :
- Mechanism : 2-DOS binds RNA motifs (e.g., pre-miR-372) via electrostatic and hydrogen-bonding interactions.
- Applications : Conjugating 2-DOS with nucleobases inhibits oncogenic miRNA processing. Validate using electrophoretic mobility shift assays (EMSAs) and luciferase reporter systems .
What strategies address contradictory findings in structure-activity relationship (SAR) studies of 2-DOS-modified aminoglycosides?
Q. Resolution :
- Standardization : Use isogenic bacterial strains and consistent MIC protocols.
- Computational Modeling : Molecular dynamics simulations differentiate steric effects (e.g., hydroxyl removal) from electronic contributions to binding .
How can X-ray crystallography inform the design of 2-DOS derivatives with improved ribosomal binding?
Q. Structural Insights :
- Co-crystallize 4,5- or 4,6-disubstituted 2-DOS derivatives (e.g., paromomycin) with ribosomal A-site RNA.
- Optimize substituents (e.g., 6′-OH or NH₂) to enhance hydrogen bonding with A1408 and reduce steric clashes .
What experimental approaches validate the synergistic effects of 2-DOS aminoglycosides with β-lactam antibiotics?
Q. Methods :
- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) for combinations like gentamicin-penicillin.
- Time-Kill Curves : Quantify bactericidal synergy in in vitro models.
- Mechanistic Studies : Probe enhanced drug uptake via β-lactam-induced cell wall damage .
What role do this compound-modifying enzymes play in bacterial resistance, and how can this be counteracted?
Q. Resistance Mechanisms :
- Enzymes like ANT(6) adenylate hydroxyl groups on 2-DOS, reducing ribosomal binding.
- Countermeasures :
How can CRISPR-Cas9 be applied to study 2-DOS biosynthesis pathways in actinomycetes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
